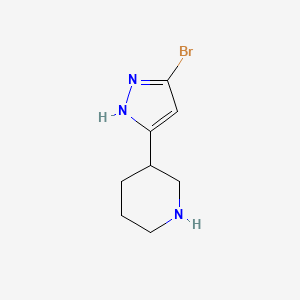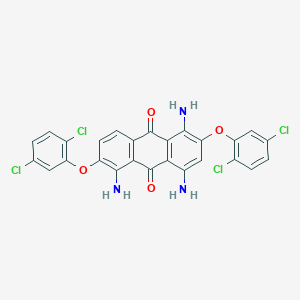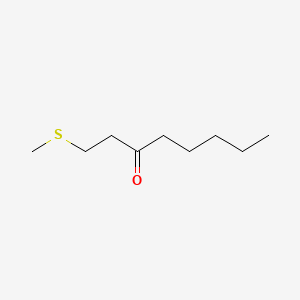
1-(Methylthio)-3-octanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylthio)-3-octanone is an organic compound characterized by the presence of a methylthio group attached to an octanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylthio)-3-octanone typically involves the alkylation of 3-octanone with a methylthio group. One common method is the reaction of 3-octanone with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized for large-scale production by controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylthio)-3-octanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylthio)-3-octanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the fragrance and flavor industry due to its unique odor profile.
Mechanism of Action
The mechanism of action of 1-(Methylthio)-3-octanone involves its interaction with specific molecular targets. The methylthio group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function.
Comparison with Similar Compounds
- 1-(Methylthio)-2-octanone
- 1-(Methylthio)-4-octanone
- 1-(Methylthio)-3-heptanone
Comparison: 1-(Methylthio)-3-octanone is unique due to its specific position of the methylthio group on the octanone backbone, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
61837-77-2 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
1-methylsulfanyloctan-3-one |
InChI |
InChI=1S/C9H18OS/c1-3-4-5-6-9(10)7-8-11-2/h3-8H2,1-2H3 |
InChI Key |
VBKCFHVICLIRLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCSC |
density |
0.920-0.930 |
physical_description |
Clear colourless liquid; Meaty aroma with dairy undertones upon dilution |
solubility |
Insoluble in water; Soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


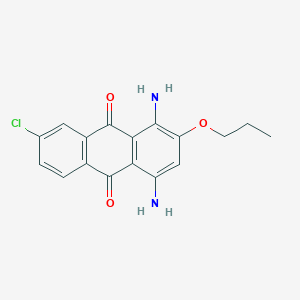



![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)


![Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13132507.png)
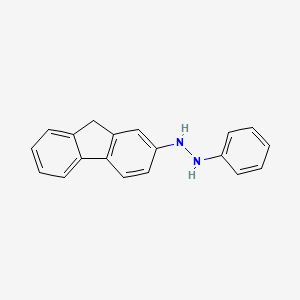
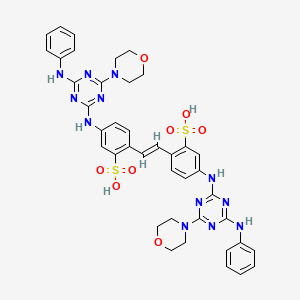
![(2-Phenylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13132526.png)
![1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone](/img/structure/B13132531.png)
